3-(4-Fluorophenyl)morpholine
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Overview
Description
3-(4-Fluorophenyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)morpholine typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylmorpholines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the morpholine ring provides structural stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Morpholine: A simpler analog without the fluorophenyl substitution.
4-Fluoroaniline: A precursor in the synthesis of 3-(4-Fluorophenyl)morpholine.
Aprepitant: A compound with a similar morpholine core used as an antiemetic.
Uniqueness: this compound is unique due to the presence of both the morpholine ring and the fluorophenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURZDWDKDQRYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017396-52-9 |
Source
|
Record name | 3-(4-fluorophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic approaches to obtain 3-(4-Fluorophenyl)morpholine?
A1: Several synthetic routes have been explored for this compound, often aiming for specific stereoisomers crucial for pharmaceutical activity. Two prominent approaches are:
- Cyclization and Reduction: Starting with 2-(4-fluorophenyl)acetonitrile, a series of cyclization, oxidation, and reduction steps lead to the desired morpholine structure [, ]. This method is favored for its simplicity and lower environmental impact.
- Grignard Addition and Hydrogenation: A highly stereoselective method involves the Grignard addition of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy] magnesium bromide to a morpholinone derivative, followed by hydrogenation [, ]. This approach offers good control over stereochemistry, a critical factor in drug efficacy.
Q2: How does the stereochemistry of this compound derivatives influence their activity?
A: The stereochemistry of this compound derivatives plays a crucial role in their binding affinity and selectivity towards targets like the NK1 receptor. In aprepitant, the (2R,3S) configuration of the morpholine ring is essential for optimal interaction with the receptor [, ]. Modifications altering this stereochemistry can significantly impact the compound's potency and selectivity.
Q3: What challenges are encountered during the synthesis of this compound derivatives, and how are they addressed?
A: One challenge in synthesizing these compounds lies in controlling the stereochemistry during key reactions like Grignard addition and hydrogenation. Researchers have discovered that factors like pH significantly impact the stability and reactivity of intermediates, ultimately influencing the final product's stereochemical outcome []. Careful optimization of reaction conditions, including pH control and catalyst selection, is vital to ensure high stereoselectivity. Additionally, the hydrogenation step can exhibit unusual kinetics, with the potential for impurity formation []. Detailed kinetic studies have been conducted to understand and mitigate this issue, leading to improved reaction control and product purity.
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